Tert-butyl 4-ethoxyphenylcarbamate
Overview
Description
Tert-butyl 4-ethoxyphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an ethoxy group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-ethoxyphenylcarbamate typically involves the reaction of 4-ethoxyaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-ethoxyaniline+tert-butyl chloroformate→tert-butyl 4-ethoxyphenylcarbamate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding phenols or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: Tert-butyl 4-ethoxyphenylcarbamate is used as an intermediate in organic synthesis. It serves as a protecting group for amines, allowing selective reactions to occur on other functional groups.
Biology: In biological research, this compound is used to study enzyme inhibition, particularly those enzymes involved in the metabolism of carbamates.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism by which tert-butyl 4-ethoxyphenylcarbamate exerts its effects involves the inhibition of specific enzymes. The carbamate group interacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate. This interaction can affect various molecular targets and pathways, depending on the specific enzyme involved.
Comparison with Similar Compounds
- Tert-butyl 4-methoxyphenylcarbamate
- Tert-butyl 4-hydroxyphenylcarbamate
- Tert-butyl 4-chlorophenylcarbamate
Comparison: Tert-butyl 4-ethoxyphenylcarbamate is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, such as tert-butyl 4-methoxyphenylcarbamate, the ethoxy group provides different steric and electronic properties, potentially leading to variations in its chemical behavior and applications.
Biological Activity
Tert-butyl 4-ethoxyphenylcarbamate (TBEP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of TBEP, focusing on its mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- Structure : The compound features a tert-butyl group, an ethoxy group, and a carbamate functional group, which contribute to its reactivity and biological properties.
The biological activity of TBEP can be attributed to its ability to interact with specific molecular targets. The carbamate group enables it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This interaction can influence various biochemical pathways, especially those related to enzyme-catalyzed reactions.
Biological Activity
- Enzyme Inhibition : TBEP has been studied for its role as a probe in enzyme-catalyzed reactions involving carbamates. Its structural features allow it to act as an inhibitor for certain enzymes, which can be valuable in understanding enzyme mechanisms and developing therapeutic agents.
- Anti-inflammatory Properties : Research indicates that compounds similar to TBEP exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa). These findings suggest that TBEP may possess anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models .
- Metabolic Stability : The incorporation of the tert-butyl group in TBEP is known to affect its metabolic stability. Studies have shown that modifications to this group can lead to increased metabolic stability, which is crucial for the development of effective therapeutic agents .
Case Study 1: Enzyme Interaction
In a study examining the interaction of TBEP with specific enzymes, it was found that the compound significantly inhibited enzyme activity at certain concentrations. This inhibition was linked to the formation of covalent bonds between TBEP and the active sites of the enzymes involved.
Case Study 2: Anti-inflammatory Activity
A comparative study assessed the anti-inflammatory effects of TBEP against established anti-inflammatory agents. Results demonstrated that TBEP reduced inflammation markers in vitro, suggesting its potential application in treating inflammatory conditions.
Research Findings
Properties
IUPAC Name |
tert-butyl N-(4-ethoxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-5-16-11-8-6-10(7-9-11)14-12(15)17-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRBUZCTWMDFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406846 | |
Record name | tert-butyl 4-ethoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-66-2 | |
Record name | tert-butyl 4-ethoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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